molecular formula C9H12N2 B1314433 1,2,3,4-Tetrahydroisoquinolin-7-amine CAS No. 72299-68-4

1,2,3,4-Tetrahydroisoquinolin-7-amine

Cat. No.: B1314433
CAS No.: 72299-68-4
M. Wt: 148.2 g/mol
InChI Key: VMEDBFRQSKKEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,2,3,4-tetrahydroisoquinolin-7-amine typically involves the hydrogenation of isoquinoline. One common synthetic route includes the reduction of isoquinoline using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature conditions . Industrial production methods often employ similar catalytic hydrogenation processes, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and selenium dioxide. Major products formed from these reactions include nitrones and decahydroisoquinoline .

Scientific Research Applications

Neuroprotective Properties

1,2,3,4-Tetrahydroisoquinolin-7-amine and its derivatives have been studied for their neuroprotective effects. Research indicates that compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibit protective properties against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson's disease-like symptoms in animal models. These compounds help modulate dopamine metabolism and possess anti-addictive properties in models of cocaine self-administration .

Case Study: Neuroprotection in Rodents

A study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline could significantly reduce behavioral syndromes induced by MPTP in rodents. This suggests potential for developing treatments for neurodegenerative diseases like Parkinson's .

Antipsychotic Potential

The compound has shown promise as a selective antagonist for the dopamine D3 receptor. This receptor is implicated in various psychiatric disorders. Compounds derived from this compound have been optimized to enhance their oral bioavailability and selectivity over other receptors such as D2. This specificity could lead to new antipsychotic therapies with fewer side effects compared to existing medications .

Case Study: D3 Receptor Antagonism

Research highlighted the design of a series of tetrahydroisoquinoline derivatives that demonstrated high affinity for the D3 receptor while maintaining low interaction with D2 receptors. This selectivity is crucial for minimizing side effects associated with traditional antipsychotics .

Synthesis and Structural Activity Relationships

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to produce enantiopure forms of this compound. The structural activity relationships (SAR) indicate that modifications to the tetrahydroisoquinoline scaffold can lead to enhanced biological activities against different targets.

Table: Synthetic Methods and Yields

Synthetic MethodYield (%)Reference
Petasis Reaction85–97
One-Pot SynthesisVaries
Asymmetric InductionHigh

Antimicrobial Activities

Research has also indicated that tetrahydroisoquinoline derivatives possess antimicrobial properties. They have been tested against various pathogens and show potential as lead compounds for developing new antibiotics.

Case Study: Antimicrobial Efficacy

In vitro studies revealed that certain derivatives of this compound exhibited significant activity against bacterial strains resistant to conventional antibiotics .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-7-amine (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines, characterized by a bicyclic structure consisting of a saturated six-membered ring fused to a five-membered nitrogen-containing ring. Its unique structural features contribute to its reactivity and biological activity.

The biological activity of THIQ is primarily mediated through its interactions with various molecular targets:

  • Enzyme Inhibition : THIQ has been shown to inhibit the activity of enzymes such as gamma-glutamyl transpeptidase, which plays a role in glutathione metabolism. This inhibition leads to increased levels of glutathione in dopaminergic structures, potentially offering neuroprotective effects against oxidative stress .
  • Dopamine Receptor Interaction : THIQ derivatives have been studied for their affinity towards dopamine receptors. For instance, compounds based on the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif exhibit selective binding to the D3 receptor, which is implicated in various neuropsychiatric disorders .

Biological Activities

Research has identified several biological activities associated with THIQ:

  • Neuroprotective Effects : THIQ and its derivatives have demonstrated neuroprotective properties in models of neurodegeneration. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to mitigate behavioral syndromes induced by neurotoxins like MPTP .
  • Antioxidant Properties : Both THIQ and its derivatives possess intrinsic antioxidant capabilities. They can inhibit free radical formation and protect against oxidative damage in neuronal cells .
  • Potential Anti-addictive Properties : Some studies suggest that THIQ may have anti-addictive effects, particularly in models involving cocaine self-administration .

Table 1: Summary of Biological Activities of THIQ Derivatives

Compound NameActivity TypeMechanism/TargetReference
1-Methyl-1,2,3,4-TetrahydroisoquinolineNeuroprotectionAntagonizes neurotoxin effects
6-Methoxy-1,2,3,4-Tetrahydroisoquinolin-7-olD3 Receptor SelectivityHigh affinity for D3 receptor
1,2,3,4-TetrahydroisoquinolineAntioxidantInhibits free radical formation
3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acidAnti-Alzheimer'sAmeliorates Aβ42 toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 1,2,3,4-Tetrahydroisoquinolin-7-amine?

  • Methodology : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, LiAlH4 reduction of nitrovinyl intermediates in tetrahydrofuran (THF) under inert atmospheres (e.g., argon) yields ethylamine derivatives with ~60% efficiency . Catalytic hydrogenation using Pd/C and HCl in methanol/ethyl acetate mixtures further purifies intermediates .
  • Key Considerations : Optimize reaction time (e.g., 20 hours for LiAlH4 reduction) and catalyst loading to minimize side products.

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Molecular Weight : 148.2 g/mol (C9H12N2) .
  • LogP : 1.82 (indicative of moderate lipophilicity) .
  • Hydrogen Bonding : 2 donors, 2 acceptors; polar surface area 38.05 Ų .
  • Stability : Solid form at room temperature; store under inert gas at 2–8°C .
    • Tools : Use HPLC for purity analysis and NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) for structural confirmation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodology :

  • Substitution Patterns : Introduce functional groups (e.g., acetyl, chloro, methyl) at positions 2, 6, or 7 to assess antibacterial/anticancer activity .
  • Biological Assays : Test analogs against Gram-negative/-positive bacteria (MIC assays) or cancer cell lines (MTT assays). For example, acetylated derivatives show enhanced antibacterial activity .
    • Data Interpretation : Correlate electronic (e.g., Hammett constants) and steric effects with activity trends. Use molecular docking to predict binding to targets like topoisomerases .

Q. What strategies resolve contradictions in reported biological activities of isoquinoline derivatives?

  • Case Study : Conflicting data on antibacterial efficacy against Staphylococcus aureus vs. Escherichia coli .
  • Methodology :

  • Orthogonal Assays : Combine MIC assays with time-kill curves to confirm bacteriostatic vs. bactericidal effects.
  • Mechanistic Studies : Evaluate membrane permeability (e.g., via SYTOX Green uptake) or target-specific inhibition (e.g., β-lactamase activity) .
    • Advanced Tools : Use metabolomics to identify off-target effects or resistance mechanisms.

Q. How can synthetic yields be improved for this compound analogs?

  • Optimization Strategies :

  • Solvent Selection : Replace THF with DMF for nitrovinyl reductions to enhance solubility .
  • Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) for hydrogenation steps.
  • Workflow : Employ flow chemistry for continuous synthesis, reducing intermediate degradation .
    • Yield Analysis : Use design-of-experiment (DoE) models to identify critical parameters (e.g., temperature, pressure).

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEDBFRQSKKEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468967
Record name 1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72299-68-4
Record name 1,2,3,4-tetrahydroisoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-nitro-1,2,3,4-tetrahydro-isoquinoline (38 g, 0.21 mol) and 10% Pd/C (5 g) in MeOH (400 mL) was stirred under an atmosphere of hydrogen at rt for 16 h and then filtered through Celite. Removal of solvent gave 1,2,3,4-tetrahydroisoquinolin-7-amine as a pink solid in quantitative yield. MS: 149.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

10% Pd/C (1.9 g) was added to a solution of 7-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (19 g; 1 equiv.) in 300 ml of methanol, and the reaction mixture was hydrogenated for 2 hours at 60 PSI. When the conversion was complete, filtration over Celite was carried out, the filter cake was then washed 4 times with methanol, the filtrate was concentrated under reduced pressure, and the residue was taken up in 100 ml of water. The aqueous solution was adjusted to a pH value of 8-9 with potassium hydroxide solution and extracted 3× with chloroform. The combined organic phases were dried over sodium sulfate and reduced under reduced pressure. 1,2,3,4-Tetrahydroisoquinoline-7-amine (9 g; 69.2%) was obtained in the form of a pale-brown solid.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-7-amine
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-7-amine
Reactant of Route 3
Reactant of Route 3
1,2,3,4-Tetrahydroisoquinolin-7-amine
Reactant of Route 4
Reactant of Route 4
1,2,3,4-Tetrahydroisoquinolin-7-amine
Reactant of Route 5
Reactant of Route 5
1,2,3,4-Tetrahydroisoquinolin-7-amine
Reactant of Route 6
1,2,3,4-Tetrahydroisoquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.